5-Aminoquinoline

Overview

Description

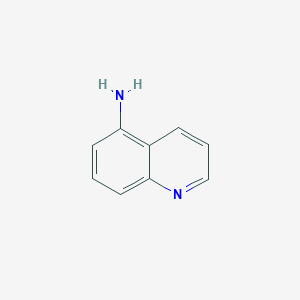

5-Aminoquinoline (5-AQ) is a heterocyclic aromatic compound with an amino group (-NH₂) at the 5th position of the quinoline scaffold. Its molecular structure (C₉H₈N₂) enables diverse applications in medicinal chemistry, materials science, and catalysis. Key properties include:

Preparation Methods

Enzymatic Polymerization of 5-Aminoquinoline

Reaction Mechanism and Conditions

The enzymatic polymerization of AQ employs HRP as a biocatalyst in the presence of hydrogen peroxide (H₂O₂) as an oxidant. The reaction occurs in a mixed solvent system of dioxane and phosphate buffer (70:30 v/v) at ambient temperature . HRP facilitates the oxidation of AQ monomers by generating phenoxyl radicals, which subsequently undergo coupling reactions to form oligomers.

The degree of polymerization (DP) ranges from 4 to 12, as determined by size exclusion chromatography . The reaction proceeds through a radical-mediated pathway, with the enzyme’s heme group acting as an electron-transfer mediator.

Key Reaction Parameters:

-

Catalyst : Horseradish peroxidase (HRP)

-

Oxidant : H₂O₂ (1.0 M)

-

Solvent : Dioxane:phosphate buffer (70:30)

-

Temperature : 25°C

-

Reaction Time : 48 hours

Structural and Thermal Characterization

The resulting oligo(this compound) (OAQ) exhibits a broad UV-vis absorption band at 360 nm, indicative of extended conjugation . Fourier-transform infrared (FTIR) spectroscopy confirms the retention of the amine group (N–H stretch at 3350 cm⁻¹) and quinoline ring vibrations (C=C stretches at 1600–1450 cm⁻¹) .

Thermogravimetric analysis (TGA) reveals exceptional thermal stability, with 46% residual mass after heating to 1000°C . Differential scanning calorimetry (DSC) shows a glass transition temperature (Tg) of 185°C, suggesting rigid chain interactions due to π-stacking .

Table 1: Thermal Properties of OAQ vs. AQ Monomer

| Property | AQ Monomer | OAQ Oligomer |

|---|---|---|

| 5% Weight Loss Temp (°C) | 220 | 450 |

| Residual Mass at 1000°C | 12% | 46% |

| Tg (°C) | – | 185 |

Antioxidant Activity

OAQ demonstrates enhanced radical scavenging activity compared to the monomer. Using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, OAQ achieves 80% radical inhibition at 100 µg/mL, versus 45% for AQ . This improvement is attributed to the increased density of amine groups and π-conjugated systems in the oligomer.

Chemical Oxidative Polymerization of this compound

Reaction Design and Optimization

Chemical oxidation of AQ employs ammonium persulfate ((NH₄)₂S₂O₈) in hydrochloric acid (HCl) as the reaction medium . The monomer is dissolved in 1.0 M HCl, followed by dropwise addition of oxidant solution. The reaction mixture turns from opaque to black over 48 hours, yielding a precipitate composed of oligomeric units.

Critical Optimization Factors:

-

Oxidant : (NH₄)₂S₂O₈ (2.28 g per 0.01 mol AQ)

-

Acid Concentration : 1.0 M HCl

-

Temperature : 25°C

-

Reaction Time : 48 hours

Molecular Weight and Solubility

Gel permeation chromatography (GPC) analysis indicates an average molecular weight (Mw) of 1200 g/mol, corresponding to a DP of ~6 . The polymer (OAQ) is insoluble in ethanol, methanol, and chloroform but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N-methylpyrrolidone (NMP) .

Spectroscopic Evidence of Polymerization

¹H NMR spectra of OAQ show downfield shifts for protons at the 3-, 6-, and 8-positions of the quinoline ring, confirming coupling at these sites . Phenazine-like units are identified via UV-vis spectroscopy, with a broad absorption extending to 600 nm . Fluorescence emission at 520 nm (λₑₓ = 360 nm) further supports extended conjugation .

Table 2: Spectral Data for AQ and OAQ

| Technique | AQ Monomer Data | OAQ Polymer Data |

|---|---|---|

| UV-vis (λₘₐₓ) | 360 nm (sharp) | 360–600 nm (broad) |

| ¹H NMR (δ, ppm) | 6.8 (H3), 7.2 (H6/H8) | 7.5 (H3), 8.1 (H6/H8) |

| Fluorescence | λₑₘ = 450 nm | λₑₘ = 520 nm |

Comparative Analysis of Enzymatic vs. Chemical Methods

Efficiency and Environmental Impact

-

Enzymatic Method :

-

Chemical Method :

Regioselectivity and Structure

-

Enzymatic polymerization produces oligomers with low regioregularity , as HRP lacks specificity for quinoline coupling sites .

-

Chemical oxidation favors coupling at the 3-, 6-, and 8-positions of the quinoline ring, yielding phenazine-like segments with higher structural regularity .

Applications of this compound Polymers

Thermal Management Materials

OAQ’s high thermal stability (46% residual mass at 1000°C) makes it suitable for fire-resistant coatings and high-temperature composites .

Antioxidant Additives

The enhanced DPPH radical scavenging activity of OAQ suggests potential use in stabilizing polymers against oxidative degradation .

Fluorescent Sensors

OAQ’s green fluorescence (λₑₘ = 520 nm) enables applications in optoelectronics and metal-ion sensing .

Chemical Reactions Analysis

Types of Reactions: 5-Aminoquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: The nitro group in 5-nitroquinoline can be reduced to form this compound.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: this compound.

Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Pharmaceutical Development

5-Aminoquinoline is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Notably, it has been instrumental in developing:

- Antimalarial Agents : Compounds derived from this compound have shown efficacy against malaria parasites, particularly Plasmodium falciparum. For instance, the synthesis of chloroquine and its derivatives has been linked to this compound, enhancing their therapeutic effectiveness .

- Antibacterial Agents : The compound also serves as a precursor for synthesizing antibiotics, contributing to the fight against bacterial infections. Research indicates that modifications of this compound can yield compounds with potent antibacterial properties .

Fluorescent Dyes

In the realm of biological imaging, this compound is utilized in producing fluorescent dyes. These dyes are crucial for:

- Cellular Visualization : Researchers employ these dyes to visualize cellular processes with high specificity, aiding in studies related to cell biology and pathology .

- Diagnostic Applications : Fluorescent properties of this compound derivatives make them suitable for diagnostic tools in medical research, allowing for the detection of specific biomolecules .

Analytical Chemistry

This compound is employed as a reagent in various analytical techniques:

- Chromatography : It enhances the detection and quantification of other compounds, improving the accuracy of chemical analyses. Its application in High-Performance Liquid Chromatography (HPLC) has been documented extensively .

- Spectroscopic Methods : The compound's unique spectral properties are leveraged in UV-Vis and fluorescence spectroscopy to analyze complex mixtures .

Material Science

The compound's utility extends to material science:

- Polymer Production : this compound is used in synthesizing advanced polymers that exhibit improved thermal stability and chemical resistance. For example, studies have shown that incorporating this compound into polymer matrices enhances their mechanical properties .

- Coatings and Composites : Research indicates that this compound-based materials can be used to develop coatings with anti-corrosive properties, suitable for industrial applications .

Biochemical Research

In biochemical studies, this compound plays a role in:

- Enzyme Inhibition Studies : The compound has been investigated for its potential to inhibit specific enzymes, providing insights into biochemical pathways relevant to drug development .

- Receptor Binding Studies : Its interaction with various receptors has been studied to understand better its potential therapeutic targets in treating diseases .

Data Table Summary

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Pharmaceutical Development | Antimalarial & antibacterial agents | Enhances drug efficacy; key intermediate |

| Fluorescent Dyes | Biological imaging; diagnostic tools | High specificity for cellular processes |

| Analytical Chemistry | Reagent in chromatography; spectroscopy | Improves accuracy of chemical analyses |

| Material Science | Polymer production; coatings | Enhanced thermal stability and mechanical properties |

| Biochemical Research | Enzyme inhibition; receptor binding studies | Insights into drug development pathways |

Case Studies

- Antimalarial Drug Development : A study highlighted the synthesis of chloroquine derivatives from this compound, demonstrating improved efficacy against malaria parasites compared to traditional treatments .

- Fluorescent Imaging Techniques : Research utilizing this compound-derived dyes showed significant advancements in cellular imaging techniques, allowing researchers to track cellular processes with unprecedented clarity .

- Polymer Composites : Investigations into poly(quinoline)-copper composites revealed their potential application in catalysis and sensor technologies due to their unique electronic properties .

Mechanism of Action

The mechanism of action of 5-Aminoquinoline involves its interaction with various molecular targets. In medicinal applications, it is believed to interfere with the heme polymerase activity in parasites, leading to the accumulation of toxic heme. This disrupts the parasite’s metabolic processes and leads to its death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

8-Aminoquinoline

- Structural Difference: Amino group at position 8 instead of 3.

- Synthesis: Reacts with chloracetyl chloride to form derivatives (e.g., 8-chloracetylaminoquinoline), contrasting with 5-AQ’s palladium-catalyzed amination .

- Biological Activity : Backbone of Primaquine, an antimalarial drug; however, 5-AQ derivatives show distinct interactions with Pf5-ALAS .

- Photochemistry: Limited data compared to 5-AQ’s solvent-dependent fluorescence quenching .

6-Aminoquinoline

- Electronic Properties: Exhibits higher dipole moments (4.12 D) than 5-AQ (3.24 D) due to amino group positioning, influencing nonlinear optical (NLO) behavior .

- Computational Insights : DFT studies reveal distinct HOMO-LUMO gaps (5-AQ: ~4.5 eV; 6-AQ: ~4.2 eV), affecting charge transfer efficiency .

4-Aminoquinaldine

- Structural Feature: Methyl group at position 2 and amino group at position 4.

- Spectroscopic Differences : FTIR and Raman spectra show unique vibrational modes compared to 5-AQ, particularly in NH₂ bending and C-N stretching regions .

Photochemical and Electronic Properties

Solvent Effects on Fluorescence

Electronic Transitions

- 5-AQ : SPBS (S₁) state exhibits HONTO-LUNTO overlap, enabling charge transfer with Ag⁺ ions .

- 6-AQ : Larger dipole moment enhances NLO response, making it superior for optoelectronic applications .

Antimicrobial Activity

Catalytic Performance

Biological Activity

5-Aminoquinoline is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and antimalarial research. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound derivatives, supported by data tables and case studies.

Synthesis and Structure-Activity Relationship

The synthesis of this compound derivatives typically involves the modification of the quinoline core structure to enhance biological activity. Various substituents at different positions on the quinoline ring can significantly influence the compound's efficacy. For instance, derivatives with piperazinyl or 3-aminopyrrolidinyl side chains have shown promising antibacterial properties by inhibiting DNA gyrase, a critical enzyme for bacterial DNA replication .

Table 1: Structure-Activity Relationship of this compound Derivatives

| Compound | Substituent | Activity (MIC) | Target |

|---|---|---|---|

| 5-AQ1 | Piperazine | 0.5 µg/mL | E. coli |

| 5-AQ2 | Pyrrolidine | 0.3 µg/mL | S. aureus |

| 5-AQ3 | Ethyl | 1.0 µg/mL | P. aeruginosa |

Antimicrobial Activity

Research has demonstrated that this compound derivatives exhibit broad-spectrum antimicrobial activity. A study synthesized several derivatives and evaluated their in vitro activity against various bacterial strains. The results indicated that certain modifications significantly enhanced antibacterial potency, particularly against Gram-negative bacteria .

Case Study: Antimicrobial Evaluation

In a comparative study, a series of this compound derivatives were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The most effective compound exhibited a minimum inhibitory concentration (MIC) of 0.3 µg/mL against S. aureus, showcasing the potential of these derivatives as novel antibacterial agents .

Antimalarial Activity

The antimalarial potential of this compound has been extensively studied, particularly in relation to its ability to inhibit hemozoin formation—a process vital for the survival of Plasmodium species within red blood cells. Compounds derived from this scaffold have shown significant activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.

Table 2: Antimalarial Activity of Selected this compound Derivatives

| Compound | Strain | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| AQ-1 | K1 (resistant) | 45.5 | Inhibition of hemozoin formation |

| AQ-2 | D10 (sensitive) | 13.2 | Heme detoxification |

| AQ-3 | K1 | 30.0 | Heme-quinoline complex formation |

The primary mechanism through which 5-aminoquinolines exert their antimalarial effects is by accumulating in the acidic digestive vacuole of the Plasmodium parasite, where they form complexes with toxic heme. This accumulation prevents the crystallization of heme into non-toxic hemozoin, leading to an increase in toxic heme levels and ultimately resulting in parasite death .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Aminoquinoline, and how can purity be validated?

- Methodological Answer : A common two-step synthesis involves starting from this compound, as demonstrated in radiochemistry studies. For example, precursors can be synthesized via nucleophilic substitution or coupling reactions, yielding intermediates in ~43% overall yield after purification (e.g., column chromatography). Characterization includes -NMR, -NMR, and mass spectrometry to confirm structural integrity. Purity validation requires HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phases) and elemental analysis .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC with fluorescence or UV-Vis detection is widely used. For instance, this compound can serve as an internal standard (IS) in nicotine/cotinine assays. A typical protocol uses a 5-µm C18 column, isocratic elution (e.g., 70:30 acetonitrile:buffer), and detection at 254 nm. Method validation should include spike-recovery tests (80–120% acceptable range) and calibration curves (1–100 µg/mL, R > 0.99) to ensure precision and accuracy .

Q. What are common impurities in this compound synthesis, and how are they identified?

- Methodological Answer : Byproducts such as unreacted starting materials (e.g., quinoline derivatives) or oxidation products (e.g., hydroxylated analogs) may form. Impurity profiling uses LC-MS/MS in tandem with high-resolution mass spectrometry (HRMS) to detect low-abundance species. For example, a study identified a 2% impurity (m/z 162.078) as 8-hydroxyquinoline using fragmentation patterns and reference libraries .

Advanced Research Questions

Q. How do protic vs. aprotic solvents influence the photophysical properties of this compound?

- Methodological Answer : Steady-state and time-resolved fluorescence spectroscopy are critical. In aprotic solvents (e.g., acetonitrile), this compound exhibits polarity-dependent emission shifts (e.g., 420 nm → 450 nm with increasing solvent polarity). In protic solvents (e.g., methanol), hydrogen bonding reduces fluorescence intensity (quantum yield drops by ~30%) and shortens decay lifetimes (from 8 ns to 3 ns). Solvent parameters (e.g., Kamlet-Taft) should be used to correlate spectral changes with solvent hydrogen-bonding capacity .

Q. How can contradictory reports on solvent effects in this compound studies be resolved?

- Methodological Answer : Contradictions often arise from variations in experimental conditions (e.g., excitation wavelengths, solvent purity). To address this:

- Standardize solvent preparation (e.g., anhydrous solvents, purity >99.9%).

- Conduct control experiments under inert atmospheres to exclude oxidation artifacts.

- Use computational models (e.g., TD-DFT) to predict excited-state dipole moments and validate empirical solvent correlations. For example, a 2021 study resolved discrepancies by showing that trace water in "anhydrous" DMSO altered emission profiles .

Q. What experimental designs are suitable for studying excited-state dipole moments in this compound derivatives?

- Methodological Answer : Combine solvatochromic shift analysis with quantum chemical calculations:

Measure absorption/emission spectra in solvents of varying polarity (e.g., cyclohexane to DMSO).

Calculate ground-state (µ) and excited-state (µ) dipole moments using Lippert-Mataga or Bakhshiev equations.

Validate results with TD-DFT simulations (e.g., B3LYP/6-311+G(d,p) basis set). A 2024 study on 6-methoxyflavone derivatives reported µ values 2–3× higher than µ, highlighting charge-transfer transitions .

Properties

IUPAC Name |

quinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIAFAKRAAMSGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209978 | |

| Record name | 5-Aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 5-Aminoquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11257 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

611-34-7 | |

| Record name | 5-Aminoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-AMINOQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYJ34Z13SH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.